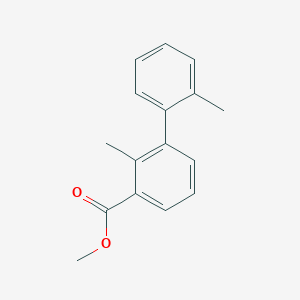

Benzoate de méthyle 2-méthyl-3-(2-méthylphényl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-methyl-3-(2-methylphenyl)benzoate is a compound that is closely related to various benzoate esters, which are known for their applications in organic synthesis and potential pharmacological activities. These compounds often serve as precursors or intermediates in the synthesis of bioactive molecules with diverse properties such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities .

Synthesis Analysis

The synthesis of related methyl benzoate compounds typically involves condensation reactions or other synthetic routes that allow for the introduction of functional groups into the benzoate scaffold. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate is synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Methyl-2-formyl benzoate itself is a versatile substrate that can be prepared via two-step and one-step methodologies, highlighting the synthetic flexibility of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the conformation and geometry of the molecules. For example, the structure of 3-methyl-phenyl benzoate shows a dihedral angle between the phenyl and benzoyl rings, indicating how substituents can affect the overall shape of the molecule . Similarly, X-ray studies have been used to determine the molecular structures of other benzoate derivatives, revealing information about intramolecular interactions and conformational preferences .

Chemical Reactions Analysis

Methyl benzoate derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, methyl 2-[(diethoxyphosphoryl)methyl]benzoate can react with aldehydes to produce alkenylphosphonates under Horner-Wadsworth-Emmons conditions, demonstrating the reactivity of the benzoate ester group . Additionally, these compounds can be transformed into polyfunctional heterocyclic systems, which are valuable in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. These properties include vibrational frequencies, NMR chemical shifts, and non-linear optical (NLO) properties, which can be investigated using density functional theory (DFT) . The energetic behavior of these compounds in different solvent media can also be examined, providing insights into their stability and reactivity .

Applications De Recherche Scientifique

- Le benzoate de méthyle 2-méthyl-3-(2-méthylphényl) présente une activité antifongique. Les chercheurs ont exploré son potentiel en tant qu'agent antifongique contre divers agents pathogènes fongiques. Son mode d'action et son efficacité dans l'inhibition de la croissance fongique font l'objet de recherches actives .

- Des études suggèrent que ce composé peut avoir des propriétés antihypertensives. Les chercheurs ont étudié son impact sur la régulation de la pression artérielle et son potentiel en tant qu'agent thérapeutique pour la gestion de l'hypertension .

- Le benzoate de méthyle 2-méthyl-3-(2-méthylphényl) a attiré l'attention dans la recherche sur le cancer. Il est étudié comme un précurseur pour synthétiser des dérivés ayant une activité anticancéreuse. Comprendre ses mécanismes d'action et ses interactions avec les cellules cancéreuses est crucial pour un développement ultérieur .

- Des investigations ont révélé que ce composé possède des propriétés anti-ulcéreuses. Les chercheurs ont étudié ses effets sur la protection de la muqueuse gastrique et son application potentielle dans le traitement des ulcères et des troubles gastro-intestinaux associés .

- Le benzoate de méthyle 2-méthyl-3-(2-méthylphényl) a été étudié pour ses effets antipsychotiques. Les chercheurs visent à élucider son impact sur les systèmes de neurotransmetteurs et son rôle potentiel dans la gestion des conditions psychiatriques .

- Le composé prometteur en tant qu'agent antiviral. Les chercheurs explorent sa capacité à inhiber la réplication virale et son utilisation potentielle dans le développement de nouveaux médicaments antiviraux .

- En tant qu'échafaudage actif, le benzoate de méthyle 2-méthyl-3-(2-méthylphényl) sert d'excellent précurseur pour la conception de nouvelles molécules bioactives. Sa versatilité synthétique lui permet d'être utilisé comme matière première pour la préparation de divers produits médicaux .

- Au-delà des domaines mentionnés, les chercheurs continuent d'enquêter sur des applications supplémentaires. Celles-ci peuvent inclure son rôle dans la découverte de médicaments, la synthèse chimique et en tant que bloc de construction pour divers composés organiques .

Propriétés antifongiques

Effets antihypertenseurs

Potentiel anticancéreux

Activité anti-ulcéreuse

Propriétés antipsychotiques

Applications antivirales

Versatilité synthétique

Autres applications

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity . Therefore, it’s possible that this compound could also interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on its structural similarity to other benzoate derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been shown to interfere with bacterial cell division , suggesting that this compound might also affect similar pathways.

Result of Action

If it does indeed have antimicrobial activity, it could lead to the death of bacterial cells by disrupting essential cellular processes .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “Methyl 2-methyl-3-(2-methylphenyl)benzoate”. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to get it on clothing . It is also advised to keep it away from open flames, hot surfaces, and sources of ignition .

Orientations Futures

The future directions for “Methyl 2-methyl-3-(2-methylphenyl)benzoate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, esters are frequently the source of flavors and aromas in many fruits and flowers, and they also make up the bulk of animal fats and vegetable oils . Therefore, they have potential applications in the food and cosmetic industries, among others.

Analyse Biochimique

Biochemical Properties

It is known that benzoic acid derivatives, such as this compound, can undergo various reactions, including free radical bromination and nucleophilic substitution .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Propriétés

IUPAC Name |

methyl 2-methyl-3-(2-methylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDJDKYCEOXUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)